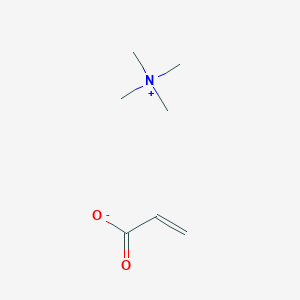

Tetramethylammonium acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetramethylammonium acrylate is a chemical compound with the molecular formula C7H15NO2. It is also known as this compound. This compound is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetramethylammonium acrylate can be synthesized through the reaction of tetramethylammonium hydroxide with acrylic acid. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation or crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of methanaminium, N,N,N-trimethyl-, 2-propenoate involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps such as filtration and distillation to obtain a high-purity product. The compound is then packaged and stored under appropriate conditions to maintain its stability.

Analyse Des Réactions Chimiques

Thermal Decomposition

TMAAc undergoes decomposition under elevated temperatures, forming volatile compounds and residual carbonaceous materials. Pyrolysis studies in the presence of tetramethylammonium hydroxide (TMAH) reveal:

-

Primary products : Methyl acrylate, CO₂, and trimethylamine .

-

Mechanism : Base-catalyzed cleavage of ester linkages and decarboxylation.

Pyrolysis Data (300–400°C):

| Condition | Product | Yield (%) |

|---|---|---|

| Without TMAH | Acrylic acid derivatives | <10 |

| With TMAH | Methyl acrylate | >80 |

CO₂ Capture and Carboxylate Interactions

TMAAc interacts with CO₂ in polar solvents, forming stable adducts. Spectroscopic studies (FTIR, ¹³C NMR) show:

CO₂ Absorption Capacity:

| Solvent | Adduct Type | Stoichiometry (CO₂:TMAAc) |

|---|---|---|

| Water | Bicarbonate | 1:1 |

| Methanol | Methylcarbonate | 1:1 |

Phase Change Behavior in Hydrate Systems

TMAAc forms hydrates with significant thermal energy storage (TES) potential. Its phase change enthalpy and thermal stability are critical for applications like cold storage .

Thermodynamic Data for TMAAc Hydrate:

| Property | Value | Source |

|---|---|---|

| Melting Point | 18.5°C | |

| Enthalpy of Fusion | 218 kJ/kg | |

| Hydrate Stability | Up to 10 cycles |

Solubility in Aqueous Alkaline Solutions

TMAAc exhibits tunable solubility in tetramethylammonium hydroxide (TMAH) developers, influenced by hydrophobic interactions. Polymers incorporating TMAAc derivatives show:

-

Low solubility : When combined with hydrophobic groups (e.g., adamantyl methacrylate) .

-

High solubility : With hydrophilic groups (e.g., ethoxyethyl acrylate) .

Solubility Comparison in 2.38% TMAH:

| Polymer Composition | Solubility (nm/s) |

|---|---|

| 50% TMAAc + 50% AdMA | 0.8 (insoluble) |

| 50% TMAAc + 50% 2-EEA | 12.5 (soluble) |

Applications De Recherche Scientifique

Tetramethylammonium acrylate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of polymers, coatings, and other industrial products.

Mécanisme D'action

The mechanism of action of methanaminium, N,N,N-trimethyl-, 2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst or inhibitor in various biochemical pathways, depending on its concentration and the specific target. The pathways involved may include metabolic processes, signal transduction, and gene expression.

Comparaison Avec Des Composés Similaires

Tetramethylammonium acrylate can be compared with other quaternary ammonium salts such as:

- Tetramethylammonium chloride

- Tetramethylammonium bromide

- Tetramethylammonium hydroxide

These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its acrylate group, which imparts distinct reactivity and applications compared to other quaternary ammonium salts.

Propriétés

Numéro CAS |

16431-85-9 |

|---|---|

Formule moléculaire |

C7H15NO2 |

Poids moléculaire |

145.2 g/mol |

Nom IUPAC |

prop-2-enoate;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C3H4O2/c1-5(2,3)4;1-2-3(4)5/h1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |

Clé InChI |

UBUNGTDUKIRAGR-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C.C=CC(=O)[O-] |

SMILES canonique |

C[N+](C)(C)C.C=CC(=O)[O-] |

Key on ui other cas no. |

16431-85-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.